

The chemical structure and properties of N-[(Z)-Hexadec-9-enoyl]homoserine lactone

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Compound of Interest

Compound Name: *N-[(Z)-Hexadec-9-enoyl]homoserine lactone*

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An In-depth Technical Guide on N-[(Z)-Hexadec-9-enoyl]homoserine lactone

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-[(Z)-Hexadec-9-enoyl]homoserine lactone is a long-chain N-acyl homoserine lactone (AHL) that functions as a quorum sensing (QS) signal molecule.^{[1][2]} This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its role in bacterial communication. The document details experimental protocols for its synthesis, extraction, and biological activity assessment. Furthermore, it elucidates the LuxR-dependent signaling pathway, a common mechanism through which this molecule exerts its effects. This guide is intended to be a valuable resource for researchers in microbiology, chemical biology, and drug development who are investigating quorum sensing and developing novel antimicrobial strategies.

Chemical Structure and Properties

N-[(Z)-Hexadec-9-enoyl]homoserine lactone, a member of the N-acyl homoserine lactone class of signaling molecules, is characterized by a homoserine lactone ring attached to a 16-

carbon acyl chain with a cis double bond at the 9th position.^{[1][2]} This specific structure is crucial for its recognition by and binding to its cognate LuxR-type receptor proteins.

Chemical Structure:

Physicochemical Properties

Comprehensive experimental data for the physicochemical properties of **N-[(Z)-Hexadec-9-enoyl]homoserine lactone** are not readily available in the public domain. The following table summarizes the available information. For context, computed data for the structurally similar compound N-(3-oxo-9Z-hexadecenoyl)-homoserine lactone is also provided.

Property	Value for N-[(Z)-Hexadec-9-enoyl]homoserine lactone	Value for N-(3-oxo-9Z-hexadecenoyl)-homoserine lactone (Computed)
Molecular Formula	C20H35NO3 ^[2]	C20H33NO4 ^[3]
Molecular Weight	337.5 g/mol ^[2]	351.5 g/mol ^[3]
CAS Number	479050-94-7	Not available
Appearance	Crystalline solid	Not available
Melting Point	Data not available	Not available
Solubility	Soluble in DMSO and dimethyl formamide (~20 mg/mL). Sparingly soluble in aqueous buffers. Approximately 0.5 mg/mL in a 1:1 solution of DMSO:PBS (pH 7.2).	Not available
logP (Computed)	Not available	5.3 ^[3]

Note: The use of ethanol and other primary alcohols as solvents is not recommended as they have been shown to open the lactone ring.^{[4][5]}

Spectroscopic Data

Detailed experimental spectroscopic data for **N-[(Z)-Hexadec-9-enoyl]homoserine lactone** are not widely published. Researchers synthesizing or isolating this compound would typically perform the following analyses for structural confirmation:

- ¹H NMR (Proton Nuclear Magnetic Resonance): To determine the number and types of hydrogen atoms in the molecule.
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the carbon skeleton of the molecule.
- HRMS (High-Resolution Mass Spectrometry): To determine the precise molecular weight and elemental composition. The fragmentation pattern in MS/MS analysis can provide further structural information, with a characteristic fragment ion at m/z 102 corresponding to the homoserine lactone moiety.[\[6\]](#)[\[7\]](#)

Biological Activity and Signaling Pathway

N-[(Z)-Hexadec-9-enoyl]homoserine lactone is a key signaling molecule in quorum sensing, a process of cell-to-cell communication that allows bacteria to coordinate gene expression in a population-density-dependent manner.[\[2\]](#) As a long-chain AHL, it is known to be produced by bacteria such as *Roseovarius tolerans*.[\[1\]](#)

Quorum Sensing and the LuxR-I System

In many Gram-negative bacteria, quorum sensing is mediated by the LuxI/LuxR system.

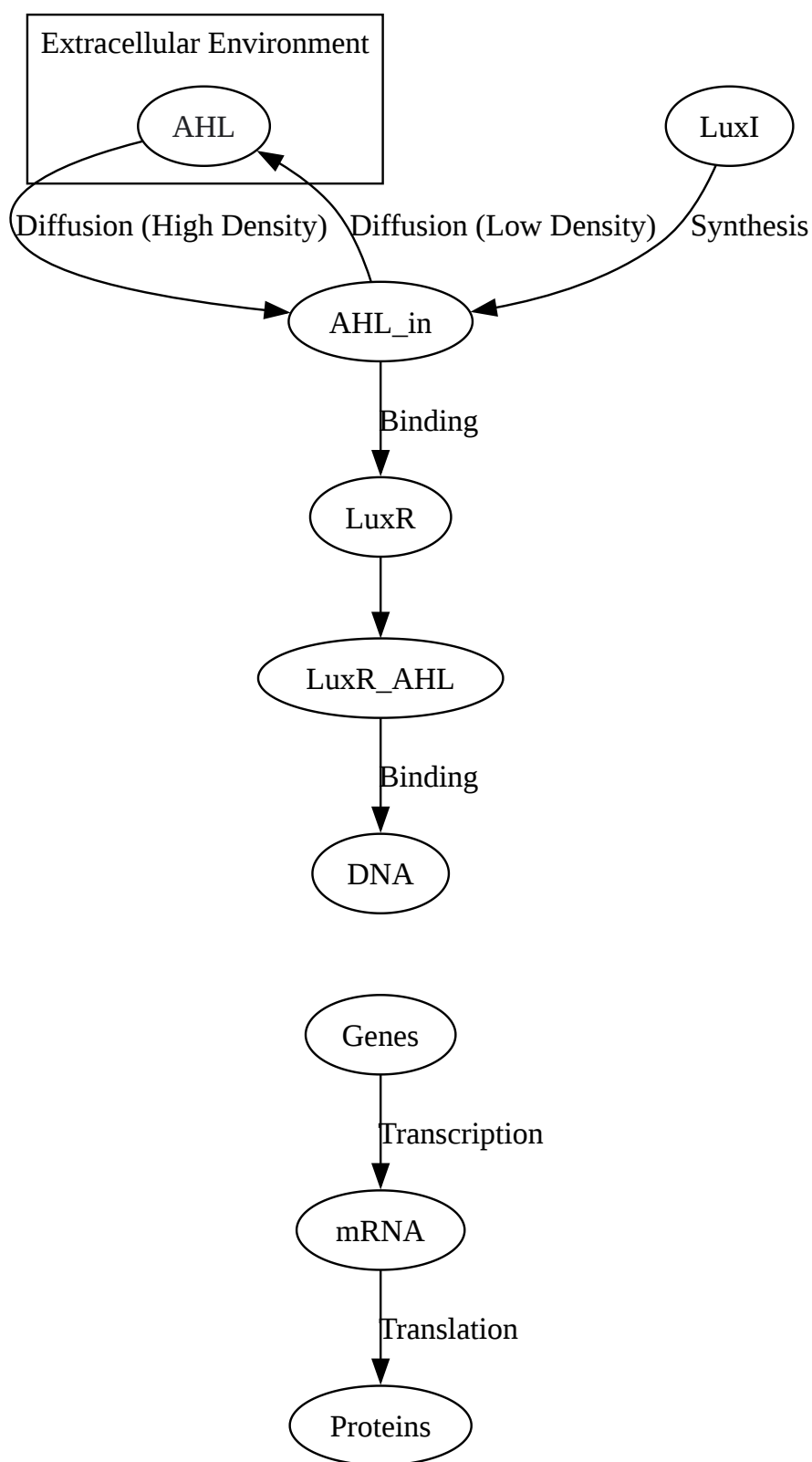
- LuxI-type synthases are responsible for the production of specific AHL signal molecules.[\[8\]](#)
- LuxR-type transcriptional regulators are intracellular receptors that bind to their cognate AHLs.[\[9\]](#)[\[10\]](#)[\[11\]](#)

The general mechanism of LuxR-dependent signaling is as follows:

- **AHL Synthesis:** At low cell density, the LuxI-type synthase produces a basal level of AHL, which diffuses out of the cell.
- **AHL Accumulation:** As the bacterial population grows, the extracellular concentration of the AHL increases.

- **Receptor Binding:** Once a threshold concentration is reached, the AHL diffuses back into the cells and binds to the LuxR-type receptor protein in the cytoplasm.
- **Conformational Change and Dimerization:** This binding induces a conformational change in the LuxR protein, leading to its dimerization.[\[12\]](#)
- **DNA Binding and Gene Regulation:** The LuxR-AHL dimer then binds to specific DNA sequences, known as lux boxes, located in the promoter regions of target genes. This binding event typically activates the transcription of genes involved in various collective behaviors.[\[9\]](#)[\[12\]](#)

The following diagram illustrates the LuxR-dependent signaling pathway:



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Caption: The LuxR-dependent signaling pathway in Gram-negative bacteria.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of **N-[(Z)-Hexadec-9-enoyl]homoserine lactone**.

Synthesis of N-acyl Homoserine Lactones

A general and robust method for the synthesis of N-acyl homoserine lactones involves the acylation of L-homoserine lactone hydrobromide.^{[13][14]}

Materials:

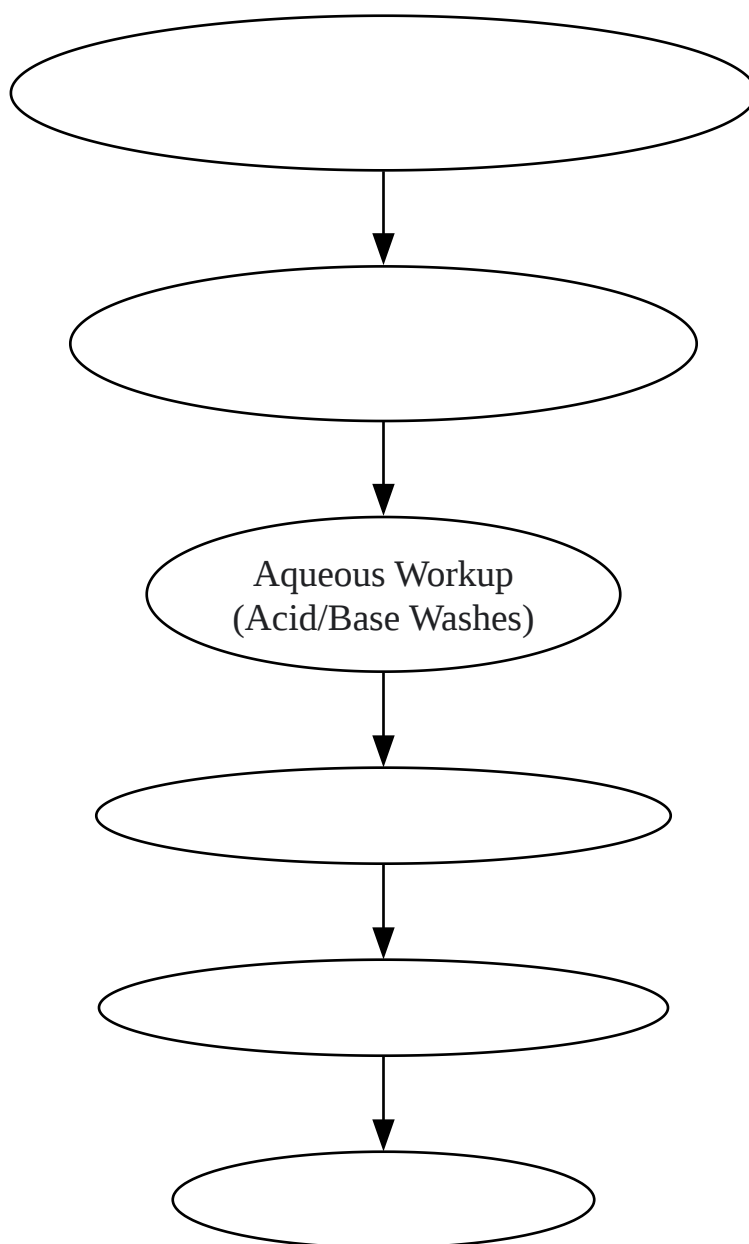
- (S)-(-)- α -Amino- γ -butyrolactone hydrobromide
- Appropriate acid chloride (in this case, (Z)-hexadec-9-enoyl chloride)
- Sodium bicarbonate (NaHCO_3) or another suitable base
- Dichloromethane (CH_2Cl_2) or other suitable organic solvent
- Water
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Standard laboratory glassware and stirring equipment

Procedure:

- Dissolve (S)-(-)- α -Amino- γ -butyrolactone hydrobromide in a biphasic mixture of dichloromethane and aqueous sodium bicarbonate solution.
- Cool the mixture in an ice bath with vigorous stirring.
- Slowly add a solution of (Z)-hexadec-9-enoyl chloride in dichloromethane dropwise to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC).

- Separate the organic layer, and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure **N-[(Z)-Hexadec-9-enoyl]homoserine lactone**.

The following diagram outlines the general workflow for AHL synthesis:



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Caption: General workflow for the synthesis of N-acyl homoserine lactones.

Extraction of AHLs from Bacterial Cultures

A common method for extracting AHLs from bacterial culture supernatants is liquid-liquid extraction with an organic solvent.[9]

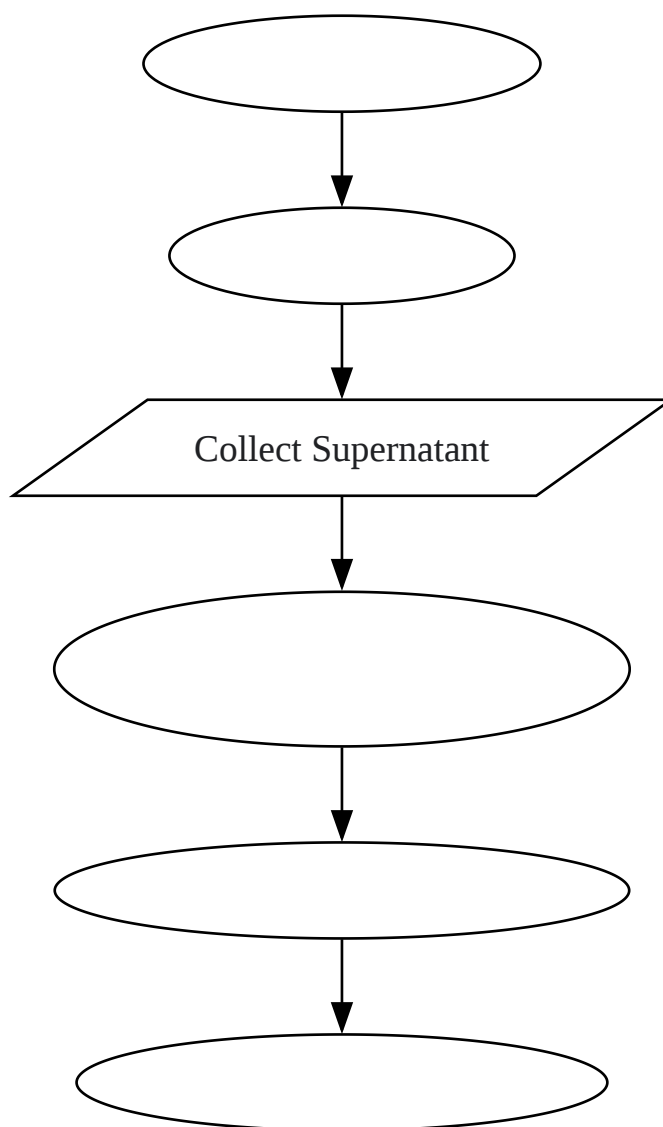
Materials:

- Bacterial culture supernatant
- Ethyl acetate (acidified with 0.1% formic acid or acetic acid)
- Sodium sulfate (anhydrous)
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- Grow the bacterial strain of interest (e.g., *Roseovarius tolerans*) in a suitable liquid medium to the desired cell density.
- Centrifuge the culture to pellet the cells and collect the supernatant.
- Acidify the supernatant to a pH of approximately 3-4 with a suitable acid.
- Extract the supernatant twice with an equal volume of acidified ethyl acetate.
- Pool the organic extracts and dry over anhydrous sodium sulfate.
- Filter to remove the drying agent and concentrate the extract to dryness using a rotary evaporator.
- Resuspend the dried extract in a small volume of a suitable solvent (e.g., acetonitrile or methanol) for analysis.

The following diagram illustrates the workflow for AHL extraction:



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Caption: Workflow for the extraction of AHLs from bacterial cultures.

Quorum Sensing Bioassays

Bacterial reporter strains are commonly used to detect and quantify AHLs. *Chromobacterium violaceum* and *Agrobacterium tumefaciens* are two widely used reporter systems.^{[1][15][16]}

3.3.1. *Chromobacterium violaceum* CV026 Bioassay (for short- to medium-chain AHLs and inhibition by long-chain AHLs)

C. violaceum CV026 is a mutant strain that does not produce its own AHL but produces the purple pigment violacein in response to exogenous short- to medium-chain AHLs. Long-chain

AHLs can be detected by their ability to inhibit violacein production induced by a short-chain AHL.^[17]

Materials:

- *C. violaceum* CV026
- Luria-Bertani (LB) agar plates
- Test sample containing **N-[(Z)-Hexadec-9-enoyl]homoserine lactone**
- A short-chain AHL inducer (e.g., N-hexanoyl-L-homoserine lactone, C6-HSL)
- Sterile paper discs or well-forming tool

Procedure (Inhibition Assay):

- Prepare LB agar plates supplemented with a sub-inhibitory concentration of C6-HSL to induce a background level of violacein production.
- Spread an overnight culture of *C. violaceum* CV026 onto the surface of the agar plates.
- Place a sterile paper disc impregnated with the test sample (or dispense the sample into a well made in the agar).
- Incubate the plates at 30°C for 24-48 hours.
- A zone of pigment inhibition (a clear halo) around the disc or well indicates the presence of a long-chain AHL that antagonizes the C6-HSL-induced violacein production.

3.3.2. *Agrobacterium tumefaciens* NTL4(pZLR4) Bioassay (for a broad range of AHLs)

This reporter strain contains a traG-lacZ fusion and produces β -galactosidase in response to a wide range of AHLs.

Materials:

- *A. tumefaciens* NTL4(pZLR4)

- AT minimal medium agar plates
- X-Gal (5-bromo-4-chloro-3-indolyl- β -D-galactopyranoside)
- Test sample

Procedure:

- Spread an overnight culture of *A. tumefaciens* NTL4(pZLR4) onto AT minimal medium agar plates containing X-Gal.
- Spot the test sample onto the surface of the agar.
- Incubate the plates at 30°C for 24-48 hours.
- A blue halo around the spot indicates the production of β -galactosidase and thus the presence of an AHL.

Quantitative Biological Data

Specific quantitative data on the binding affinity (K_d) of **N-[(Z)-Hexadec-9-enoyl]homoserine lactone** to its cognate LuxR receptor and its effective concentration (EC_{50}) or inhibitory concentration (IC_{50}) for various biological processes are not extensively reported in the literature. Such data are typically determined through specialized binding assays (e.g., isothermal titration calorimetry, surface plasmon resonance) and dose-response bioassays, respectively. For LuxR-type receptors in general, the dissociation constants (K_d) for their cognate AHLs are typically in the nanomolar to low micromolar range.^[10]

Conclusion

N-[(Z)-Hexadec-9-enoyl]homoserine lactone is an important long-chain AHL involved in bacterial quorum sensing. Understanding its chemical properties, biological activity, and the signaling pathways it modulates is crucial for the development of novel anti-infective therapies that target bacterial communication. This technical guide provides a foundational understanding of this molecule and outlines key experimental approaches for its study. Further research is needed to fully characterize its physicochemical properties and to quantify its biological activity in various bacterial systems.

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